molecular formula C9H13BrClN B2497273 3-(2-Bromophenyl)propan-1-amine hydrochloride CAS No. 1781933-54-7

3-(2-Bromophenyl)propan-1-amine hydrochloride

Cat. No.: B2497273
CAS No.: 1781933-54-7
M. Wt: 250.56
InChI Key: LORQCMNCIKJWAE-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H13BrClN and a molecular weight of 250.56 g/mol This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propan-1-amine group

Scientific Research Applications

3-(2-Bromophenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The exact biochemical pathways affected would depend on the specific targets of this compound, but they could involve the dopaminergic, adrenergic, and serotonergic pathways . The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and duration of action. These properties can be affected by factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s metabolic rate .

The compound’s action could result in various molecular and cellular effects, depending on its specific mechanism of action and the cell types it affects. For example, increased monoamine neurotransmission could lead to changes in neuronal firing rates, gene expression, and intracellular signaling pathways .

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, acidic conditions could promote the formation of the protonated (charged) form of the compound, which might affect its ability to cross cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)propan-1-amine hydrochloride typically involves the nucleophilic substitution of a brominated phenyl compound with a propan-1-amine derivative. One common method is the reaction of 2-bromobenzyl chloride with propan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromophenyl)propan-1-amine hydrochloride is unique due to the specific positioning of the bromine atom and the propan-1-amine group. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(2-bromophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORQCMNCIKJWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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